(3R,6S)-3,6-Dimethylmorpholine-2,5-dione
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Overview
Description
(3R,6S)-3,6-Dimethylmorpholine-2,5-dione is a chiral compound with a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3,6-Dimethylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of D-glutamine with specific reagents to form the desired morpholine ring structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3,6-Dimethylmorpholine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced morpholine derivatives.
Scientific Research Applications
(3R,6S)-3,6-Dimethylmorpholine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (3R,6S)-3,6-Dimethylmorpholine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,6S,8R)-Methyl Homononactate: A polyketide with similar stereochemistry.
6α-Hydroxycyclonerolidol: A sesquiterpene with a related structure.
Uniqueness
(3R,6S)-3,6-Dimethylmorpholine-2,5-dione is unique due to its specific stereochemistry and the presence of the morpholine ring. This makes it distinct from other compounds with similar structures but different functional groups or stereochemistry.
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(3R,6S)-3,6-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
VVCGOQDXURYHJV-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@H](C(=O)N1)C |
Canonical SMILES |
CC1C(=O)OC(C(=O)N1)C |
Origin of Product |
United States |
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